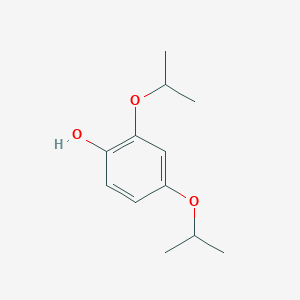![molecular formula C11H11BrCl3N3OS B11709881 N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B11709881.png)
N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide: is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide typically involves the reaction of 3-bromoaniline with a carbothioylating agent, followed by the introduction of a trichloroethyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of halogens in the compound makes it susceptible to nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical applications.
Biology: In biological research, the compound may be used to study enzyme interactions and protein binding due to its unique structure.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
- N-(1-{[(2-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide
- N-(1-{[(4-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-2-(4-ethylphenoxy)acetamide
- N-(1-{[(2-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide
Comparison: While these compounds share a similar core structure, the substitution patterns on the aromatic ring and the presence of different functional groups confer unique chemical properties and biological activities. For example, the presence of methoxy groups in N-(1-{[(2-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide may enhance its solubility and reactivity compared to N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and interactions, making it a valuable tool in research and development.
Propriétés
Formule moléculaire |
C11H11BrCl3N3OS |
|---|---|
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]acetamide |
InChI |
InChI=1S/C11H11BrCl3N3OS/c1-6(19)16-9(11(13,14)15)18-10(20)17-8-4-2-3-7(12)5-8/h2-5,9H,1H3,(H,16,19)(H2,17,18,20) |
Clé InChI |
QEZYOGNIHUALAR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



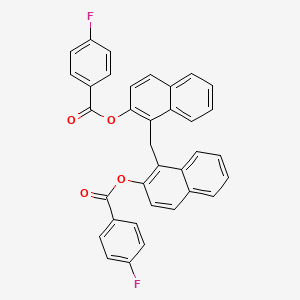
![4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)

![Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-](/img/structure/B11709824.png)
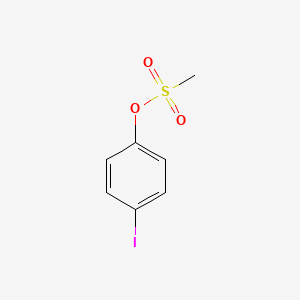
![4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11709832.png)
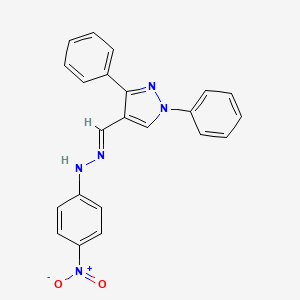

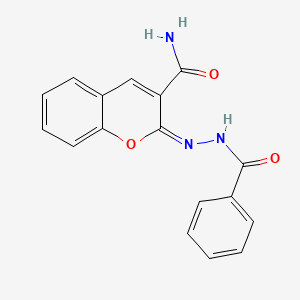
![4,4'-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol}](/img/structure/B11709865.png)
![N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}butanamide](/img/structure/B11709866.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709875.png)
